molecular formula C14H19NO B13530665 4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline

4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13530665
M. Wt: 217.31 g/mol
InChI Key: MGPMFGBHRTTYPA-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline is an organic compound that features a tetrahydroquinoline core with an oxan-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of dihydropyran derivatives using catalysts such as Raney nickel . The reaction conditions often include moderate temperatures and pressures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of homogeneous or heterogeneous catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Fully saturated tetrahydroquinoline derivatives

    Substitution: Various substituted tetrahydroquinoline derivatives

Scientific Research Applications

4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of the tetrahydroquinoline core and the oxan-4-yl substituent. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

4-(oxan-4-yl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C14H19NO/c1-2-4-14-13(3-1)12(5-8-15-14)11-6-9-16-10-7-11/h1-4,11-12,15H,5-10H2

InChI Key

MGPMFGBHRTTYPA-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2C1C3CCOCC3

Origin of Product

United States

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